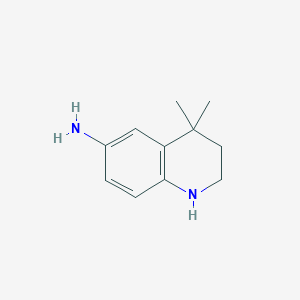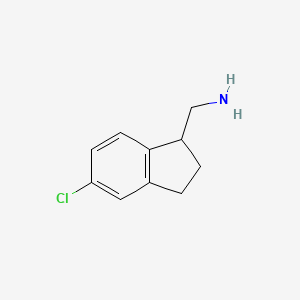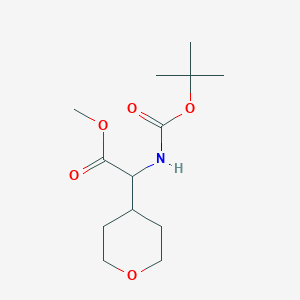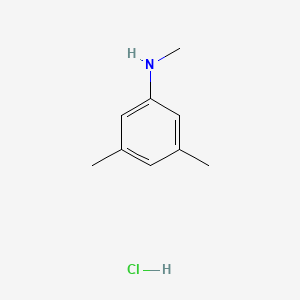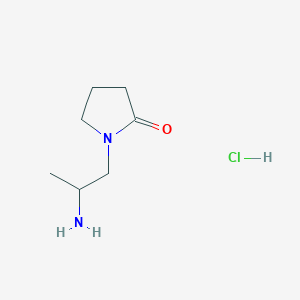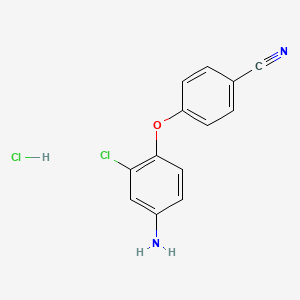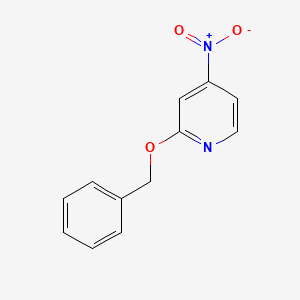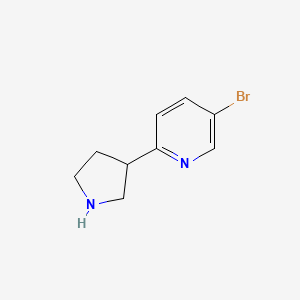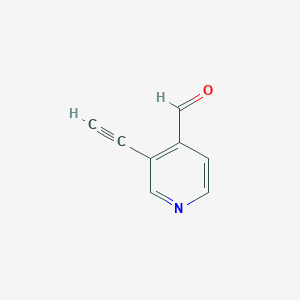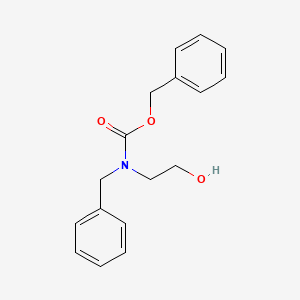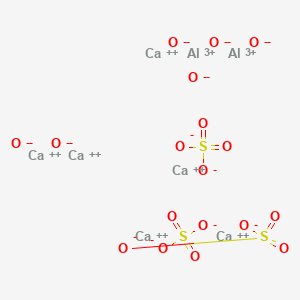![molecular formula C15H17ClN2O2 B3365065 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride CAS No. 1197974-38-1](/img/structure/B3365065.png)
2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride
概要
説明
“2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride” is an organic compound with the molecular formula C15H17ClN2O2 . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products . The compound appears as an oil and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 292.76 .作用機序
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride’s action are currently unknown. As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in more detail .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects.
As our understanding of this compound improves, it will be possible to optimize its use and potentially develop new therapeutic applications .
実験室実験の利点と制限
PPMAM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. PPMAM is also relatively easy to handle and can be stored for extended periods without significant degradation. However, PPMAM has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not fully understood. Additionally, PPMAM may have some toxicity concerns, which need to be addressed in future studies.
将来の方向性
PPMAM has several potential future directions for research. One potential direction is to study its potential as a drug for the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of PPMAM and its potential as a protein kinase inhibitor. Another potential direction is to study the potential toxicity of PPMAM and its effects on the environment. Further studies are also needed to optimize the synthesis method of PPMAM and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, PPMAM is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. PPMAM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth and differentiation. PPMAM has several advantages for lab experiments, but it also has some limitations that need to be addressed in future studies. Overall, PPMAM has several potential future directions for research, and further studies are needed to fully understand its properties and applications.
科学的研究の応用
PPMAM has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PPMAM has been studied for its potential as an anti-cancer agent. Studies have shown that PPMAM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, PPMAM has been studied for its potential as a protein kinase inhibitor. Studies have shown that PPMAM inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth and differentiation. In pharmacology, PPMAM has been studied for its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.
Safety and Hazards
特性
IUPAC Name |
2-[(3-phenoxyphenyl)methylamino]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c16-15(18)11-17-10-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13;/h1-9,17H,10-11H2,(H2,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNSPQQKOLMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197974-38-1 | |
| Record name | Acetamide, 2-[[(3-phenoxyphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197974-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B3364983.png)
